2-(3,4-Dihydroxyphenyl)acetonitrile IUPAC name and structure
2-(3,4-Dihydroxyphenyl)acetonitrile IUPAC name and structure
An In-depth Technical Guide to 2-(3,4-Dihydroxyphenyl)acetonitrile: Properties, Synthesis, and Pharmaceutical Potential
Introduction
2-(3,4-Dihydroxyphenyl)acetonitrile, also known as homoprotocatechuonitrile, is a bifunctional organic molecule that holds significant interest for researchers in medicinal chemistry and drug development. Its structure is characterized by two key pharmacophores: a catechol (3,4-dihydroxyphenyl) ring and a nitrile-containing side chain. The catechol moiety is a privileged scaffold found in numerous endogenous signaling molecules, such as the neurotransmitters dopamine and norepinephrine, and is associated with potent antioxidant and metal-chelating properties. The nitrile group serves as a versatile synthetic handle and a bioisostere for other functional groups, and is present in over 30 FDA-approved pharmaceuticals.[1] This guide provides a comprehensive overview of the chemical identity, synthesis, potential applications, and safe handling of 2-(3,4-Dihydroxyphenyl)acetonitrile, tailored for professionals engaged in scientific research and pharmaceutical innovation.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is foundational to its application in research and development.
IUPAC Name and Identifiers
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Systematic IUPAC Name: 2-(3,4-Dihydroxyphenyl)acetonitrile
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Common Synonyms: (3,4-Dihydroxyphenyl)acetonitrile, 3,4-Dihydroxybenzeneacetonitrile[2]
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CAS Number: 1126-62-1[3]
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Molecular Formula: C₈H₇NO₂[3]
Chemical Structure
The molecule consists of a benzene ring substituted with a cyanomethyl group (-CH₂CN) and two hydroxyl (-OH) groups at the C3 and C4 positions.
Caption: Chemical structure of 2-(3,4-Dihydroxyphenyl)acetonitrile.
Physicochemical Data Summary
The following table summarizes key physicochemical properties, which are critical for designing experimental conditions, predicting solubility, and assessing bioavailability.
| Property | Value | Source |
| Molecular Weight | 149.15 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | 127-128 °C | [3] |
| Boiling Point (Predicted) | 374.7 ± 27.0 °C | [3] |
| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 9.35 ± 0.10 | [3] |
| XLogP3 | 0.7 | [2] |
Synthesis and Manufacturing Considerations
The synthesis of hydroxyphenylacetonitriles can be achieved through various routes. A common and effective strategy involves the reaction of a corresponding hydroxybenzyl alcohol with a cyanide source.[4] This approach is advantageous as the starting materials are often commercially available.
Rationale for Synthetic Strategy
The selected protocol is adapted from a known method for preparing analogous structures.[4] It utilizes 3,4-dihydroxybenzyl alcohol as the starting material. The reaction proceeds via the formation of a stabilized carbocation intermediate upon protonation of the benzylic alcohol, which is then attacked by the cyanide nucleophile. Dimethyl sulfoxide (DMSO) is an ideal solvent for this transformation due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic cyanide salt. Hydrocyanic acid is generated in situ from potassium cyanide and a mild acid like acetic acid, which mitigates the handling risks associated with gaseous hydrogen cyanide.[4]
Detailed Experimental Protocol: Cyanation of 3,4-Dihydroxybenzyl Alcohol
Disclaimer: This protocol involves highly toxic reagents and should only be performed by trained chemists in a certified fume hood with appropriate personal protective equipment.
Materials:
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3,4-Dihydroxybenzyl alcohol
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Potassium cyanide (KCN)
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Dimethyl sulfoxide (DMSO), anhydrous
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Glacial acetic acid
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Chloroform
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Deionized water
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Anhydrous magnesium sulfate
Procedure:
-
Suspend 3,4-dihydroxybenzyl alcohol (1 equivalent) and potassium cyanide (1.2 equivalents) in anhydrous DMSO in a three-neck round-bottom flask equipped with a condenser, dropping funnel, and magnetic stirrer.[4]
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Heat the suspension to 125 °C with stirring.
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Add glacial acetic acid (1.1 equivalents) dropwise via the dropping funnel over a period of 1 hour, maintaining the reaction temperature.[4]
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After the addition is complete, continue stirring the mixture at 125 °C for an additional 2 hours.[4]
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Cool the reaction mixture to approximately 90 °C and remove the DMSO via distillation under reduced pressure (water aspirator).
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To the resulting residue, add deionized water and chloroform. Stir vigorously to partition the product into the organic layer.[4]
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Separate the chloroform layer. Extract the aqueous phase with two additional portions of chloroform.
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Combine the organic extracts and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 2-(3,4-dihydroxyphenyl)acetonitrile by recrystallization or column chromatography.
Synthesis and Purification Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of 2-(3,4-dihydroxyphenyl)acetonitrile.
Applications in Pharmaceutical Research
The unique combination of a catechol core and a reactive nitrile group makes 2-(3,4-dihydroxyphenyl)acetonitrile a valuable building block in drug discovery.
Role as a Pharmaceutical Intermediate
Acetonitrile is a crucial solvent and reagent in the pharmaceutical industry, used in the synthesis of active pharmaceutical ingredients (APIs), including vitamins and cortisone.[5][6][7] Compounds containing the nitrile group are recognized for their role in forming heterocyclic structures, which are prevalent in biologically active molecules.[8] Analogous structures, such as (3,4-Dimethoxyphenyl)acetonitrile, are key intermediates in the synthesis of essential drugs like papaverine.[9] This precedent strongly suggests that 2-(3,4-dihydroxyphenyl)acetonitrile can serve as a critical starting material for a variety of therapeutic agents, particularly those targeting systems that interact with catecholamines.
Potential Biological Activities
While direct biological data on this specific compound is limited in the available literature, its structural motifs suggest several potential activities:
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Antioxidant Effects: The catechol structure is a potent scavenger of reactive oxygen species, a property that is central to the mechanism of many neuroprotective and anti-inflammatory agents.
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Enzyme Inhibition: The molecule could be elaborated to target enzymes that metabolize catecholamines, such as catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO).
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Receptor Modulation: It serves as a scaffold for synthesizing analogs of dopamine or other catecholamine neurotransmitters to modulate their respective receptors.
Protocol for In Vitro Biological Activity Screening
To explore the therapeutic potential of 2-(3,4-dihydroxyphenyl)acetonitrile, a primary screening assay to assess its effect on cell viability is a logical first step.
Rationale for Experimental Design
A cell viability assay, such as the MTT assay, is a standard method to determine if a compound exhibits cytotoxic (cell-killing) or cytoprotective effects. For initial screening, a solvent like DMSO is typically used to dissolve the test compound due to its ability to solubilize a wide range of organic molecules and its relatively low toxicity to cells at low concentrations (<0.5%).[10] The choice of cell line would depend on the therapeutic area of interest (e.g., a neuronal cell line like SH-SY5Y for neuroprotective studies or a cancer cell line for cytotoxicity screening).
Step-by-Step Protocol: Cell Viability (MTT) Assay
-
Compound Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 2-(3,4-dihydroxyphenyl)acetonitrile in sterile DMSO.
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Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the stock solution in a complete cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various final concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control for cytotoxicity if applicable.
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Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
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Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
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Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).
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Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Biological Screening Workflow
Caption: General workflow for an in vitro cell viability assay.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
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Handling: Always handle 2-(3,4-dihydroxyphenyl)acetonitrile in a well-ventilated area or a chemical fume hood.[2][11] Wear suitable protective clothing, including chemical-resistant gloves and safety glasses.[12] Avoid the formation of dust and aerosols.[11]
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Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[3]
-
First Aid: In case of skin contact, wash off immediately with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[11] If ingested, rinse the mouth with water and seek immediate medical attention.[11]
Conclusion
2-(3,4-Dihydroxyphenyl)acetonitrile is a compound of significant interest, positioned at the intersection of natural product chemistry and modern pharmaceutical synthesis. Its catechol core offers inherent biological potential, while the acetonitrile function provides a gateway for diverse chemical modifications. Through established synthetic protocols, this molecule can be reliably produced, enabling its exploration as a key starting material for novel therapeutics. Adherence to rigorous safety protocols is essential when working with this and related chemical entities. This guide serves as a foundational resource for scientists aiming to unlock the full potential of 2-(3,4-Dihydroxyphenyl)acetonitrile in their research and development endeavors.
References
-
PubChem. (n.d.). 2-(3-Hydroxyphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (3,4-Diethoxyphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Acetonitrile - SAFETY DATA SHEET. (2013). Retrieved from [Link]
-
Ye, W., et al. (2014). A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chinese Journal of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Hydroxyphenylacetonitrile. Retrieved from [Link]
-
Ciavarella, C., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Cells. Retrieved from [Link]
- US3983160A - Process for the preparation of hydroxyphenylacetonitriles. (1976). Google Patents.
-
Ciavarella, C., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. PubMed. Retrieved from [Link]
-
Unlock the Potential of 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4). (2025). Retrieved from [Link]
-
ResearchGate. (n.d.). Acetonitrile as solvent. Retrieved from [Link]
-
ChemComplex. (n.d.). Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. Retrieved from [Link]
-
ChemSynthesis. (n.d.). (3,5-dihydroxyphenyl)acetonitrile. Retrieved from [Link]
- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2009). Google Patents.
-
Zhang, M., et al. (2023). Effects of a fermented cotton straw-apple pomace mixture on growth performance, rumen microbial community, and metabolome in beef cattle. Frontiers in Microbiology. Retrieved from [Link]
-
Monomer Isolation from Oligomeric Proteins within Coordination Cages to Study Interface Ligand Binding. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Lab Alley. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. (2022). The Journal of Physical Chemistry B. Retrieved from [Link]
-
Silvari Group. (n.d.). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity? Retrieved from [Link]
-
Busby, W. F., Jr., et al. (1999). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. (3,4-DIHYDROXYPHENYL)ACETONITRILE CAS#: 1126-62-1 [m.chemicalbook.com]
- 4. US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents [patents.google.com]
- 5. chemcomplex.com [chemcomplex.com]
- 6. Acetonitrile that meets pharmaceutical requirements [anqore.com]
- 7. silvarigroup.com [silvarigroup.com]
- 8. laballey.com [laballey.com]
- 9. nbinno.com [nbinno.com]
- 10. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.fr [fishersci.fr]
